4-formylnaphthalene-1-carboxylic Acid
Overview
Description
4-formylnaphthalene-1-carboxylic Acid is a useful research compound. Its molecular formula is C12H8O3 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Sensing and Analysis
- A chiral 1,8-diacridylnaphthalene-derived fluorosensor has been developed for enantioselective sensing of chiral carboxylic acids, including amino acids and arylalkanoic acids, demonstrating the potential of naphthalene derivatives in chiral analysis and sensor technology (Mei & Wolf, 2004).
Advanced Material Synthesis
- Polycondensation of 4'-acetoxybiphenyl-4-carboxylic acid under different conditions produced materials with varying degrees of polymerization, indicating the utility of carboxylic acid derivatives in creating polymeric materials with specific structural properties (Schwarz & Kricheldorf, 1995).
Catalysis and Hydrogen Storage
- Formic acid has been identified as a valuable material for hydrogen storage and fuel cells, highlighting the relevance of research into formyl and carboxylic acid functionalities for renewable energy applications (Singh, Singh, & Kumar, 2016).
Photonic and Electronic Materials
- Naphthylamine-derived aromatic dicarboxylic acids have been synthesized for the development of blue-light-emitting materials, suggesting the importance of naphthalene carboxylic acid derivatives in the creation of optoelectronic devices (Liou, Hsiao, Chen, & Yen, 2006).
Luminescence and Sensing Applications
- Coordination polymers constructed from naphthalene and carboxylic acid derivatives have been explored for fluorescence sensing of nitroaromatic compounds, illustrating the potential of these compounds in environmental monitoring and safety applications (Gupta, Tomar, & Bharadwaj, 2017).
Safety and Hazards
Properties
IUPAC Name |
4-formylnaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKOQGZWHUTYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447657 | |
Record name | 4-formylnaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219685-15-1 | |
Record name | 4-Formyl-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219685-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-formylnaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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